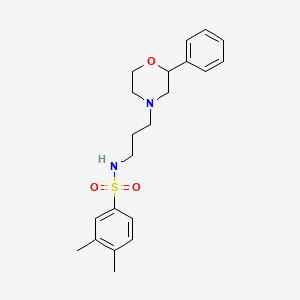
3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the modulation of endocannabinoid signaling pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide typically involves a multi-step process. One common route includes the following steps:
Formation of the sulfonamide core: This involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with an amine to form the sulfonamide.
Introduction of the morpholino group: The morpholino group is introduced through a nucleophilic substitution reaction, where the sulfonamide reacts with 3-(2-phenylmorpholino)propylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can modify the morpholino group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学研究应用
3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfonamide chemistry.
Biology: Investigated for its role in modulating endocannabinoid signaling pathways, which are involved in various physiological processes.
Medicine: Explored for its potential therapeutic applications in pain management, anxiety, and neurodegenerative diseases due to its inhibition of FAAH.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
作用机制
The primary mechanism of action of 3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide involves the inhibition of FAAH. By inhibiting this enzyme, the compound increases the levels of endocannabinoids such as anandamide, which can modulate various physiological processes. The molecular targets include the active site of FAAH, where the compound binds and prevents the hydrolysis of endocannabinoids.
相似化合物的比较
Similar Compounds
URB937: Another FAAH inhibitor with a similar structure but different pharmacokinetic properties.
PF-04457845: A highly selective FAAH inhibitor with a different chemical structure.
JZL184: An inhibitor of monoacylglycerol lipase (MAGL), another enzyme involved in endocannabinoid metabolism.
Uniqueness
3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is unique due to its specific inhibition of FAAH and its potential therapeutic applications. Its structure allows for effective binding to the active site of FAAH, making it a valuable tool in endocannabinoid research and potential drug development.
属性
IUPAC Name |
3,4-dimethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-17-9-10-20(15-18(17)2)27(24,25)22-11-6-12-23-13-14-26-21(16-23)19-7-4-3-5-8-19/h3-5,7-10,15,21-22H,6,11-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPJDXINTAHRPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
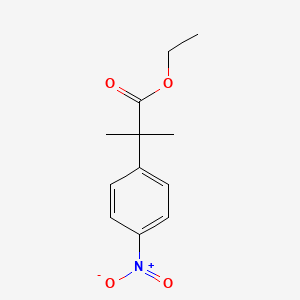
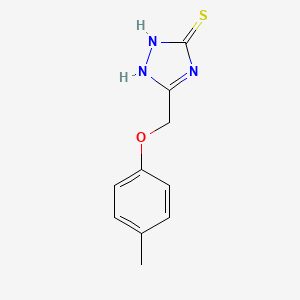
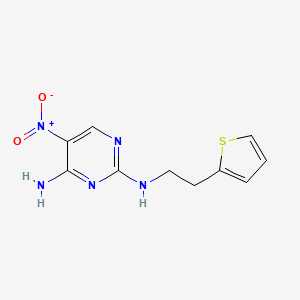
![2,3-dimethoxy-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2621116.png)
![5-chloro-6-(oxan-4-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2621119.png)
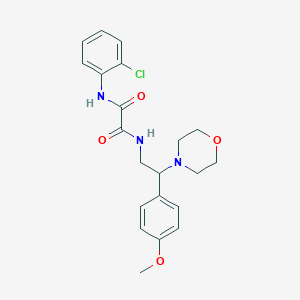
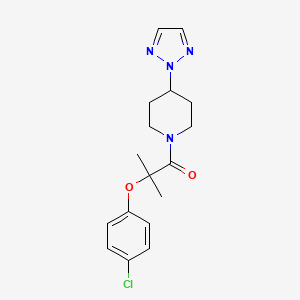
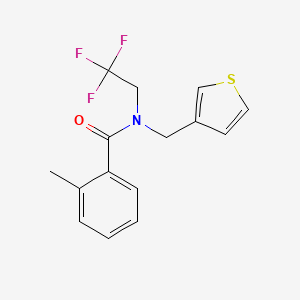
![2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2621123.png)
![2-({8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetonitrile](/img/structure/B2621124.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2621129.png)
![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2621130.png)

![1'-Isopropyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B2621132.png)
